![molecular formula C21H17FN2O B10854519 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine](/img/structure/B10854519.png)
2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GL0388 is a small molecule that functions as a Bax activator, leading to the insertion of Bax into the mitochondrial membrane. This compound has shown significant antiproliferative activities against various cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of GL0388 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
GL0388 undergoes several types of chemical reactions, primarily focusing on its interaction with Bax and other proteins involved in apoptosis. The compound is known to induce Bax-mediated apoptosis by promoting the insertion of Bax into the mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately resulting in cell death .
Scientific Research Applications
GL0388 has been extensively studied for its potential applications in cancer therapy. It has shown significant antiproliferative activities against various cancer cell lines, including breast cancer cells. The compound has been demonstrated to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in vivo. Additionally, GL0388 has been used in research to study the mechanisms of Bax activation and its role in apoptosis .
Mechanism of Action
GL0388 functions by activating Bax, a pro-apoptotic protein. Upon activation, Bax translocates from the cytosol to the mitochondrial membrane, where it binds to the outer mitochondrial membrane. This binding increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic molecules. The release of these molecules triggers the activation of caspases, which are responsible for the execution of apoptosis .
Comparison with Similar Compounds
GL0388 is similar to other Bax activators, such as GL0385 and small-molecule Bax activator (SMBA1). These compounds also target the Ser184 residue of Bax and induce apoptosis through similar mechanisms. GL0388 has shown unique properties in terms of its potency and efficacy in inhibiting cancer cell proliferation and inducing apoptosis. The compound has demonstrated significant effects in various cancer cell lines and in vivo models, making it a promising candidate for further development .
References
Properties
Molecular Formula |
C21H17FN2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine |
InChI |
InChI=1S/C21H17FN2O/c22-15-7-8-18-16-5-1-2-6-17(16)19(20(18)13-15)12-14-4-3-10-24-21(14)25-11-9-23/h1-8,10,12-13H,9,11,23H2/b19-12+ |
InChI Key |
WCVGRSPKTHQNCR-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=C(N=CC=C4)OCCN)C=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=C(N=CC=C4)OCCN)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)
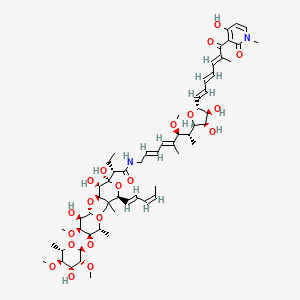
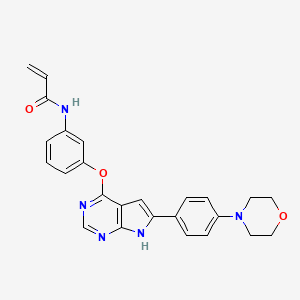
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane](/img/structure/B10854498.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)
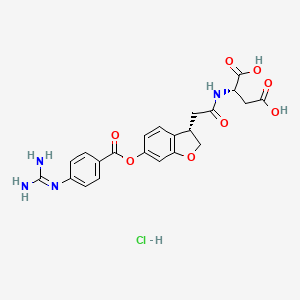
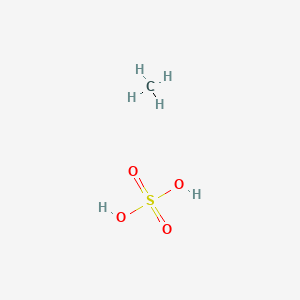
![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)
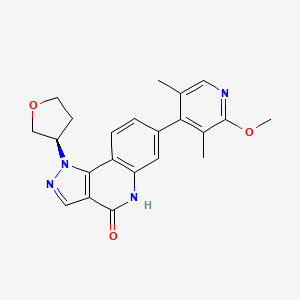
![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
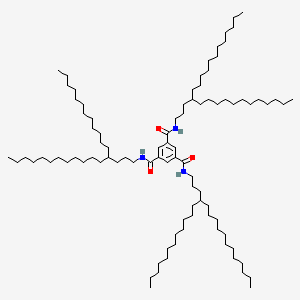
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854534.png)
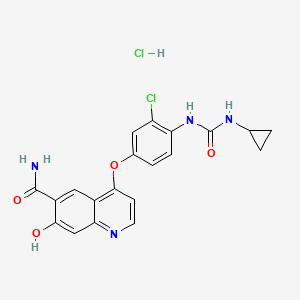
![N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide](/img/structure/B10854539.png)
